3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methylsulfanyl)-1H-pyrazole
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Description
3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methylsulfanyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H11Cl2FN2S and its molecular weight is 353.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- A study by Kariuki et al. (2021) focused on the synthesis and structural characterization of compounds structurally related to 3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methylsulfanyl)-1H-pyrazole. They provided insights into the crystallization and molecular conformation of these compounds, which are essential for understanding their potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure and Crystallography
- Research by Loh et al. (2013) and Shahani et al. (2010) explored the synthesis and crystal structures of pyrazole compounds, including those similar to the compound . Their work provides valuable data on the molecular geometry and interactions within the crystal structure, which are crucial for understanding the chemical behavior and potential applications of these compounds (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013); (Shahani, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).
Chemical Properties and Interactions
- El-Hiti et al. (2019) conducted a study on compounds with similar structures, focusing on their chemical properties and intermolecular interactions. This research is key to understanding how such compounds behave in different environments and their potential reactivity (El-Hiti, Abdel-Wahab, Yousif, Alotaibi, Hegazy, & Kariuki, 2019).
Potential Therapeutic Applications
- Lokeshwari et al. (2017) investigated the synthesis of 2-pyrazoline analogues, demonstrating their potential anti-inflammatory effects and their interaction with enzymes like phospholipase A2. Although this study does not directly involve this compound, it provides insights into the possible therapeutic applications of similar compounds (Lokeshwari, Achutha, Srinivasan, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Biological and Pharmaceutical Potential
- Thangarasu et al. (2019) synthesized novel pyrazole derivatives and assessed their biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities. This research underscores the potential pharmaceutical applications of pyrazole derivatives and their role in drug discovery (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-methylsulfanylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN2S/c1-22-16-9-15(10-2-7-13(17)14(18)8-10)20-21(16)12-5-3-11(19)4-6-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYJHPPKLRIVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NN1C2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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